4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)-
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Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method uses ultrasonic waves to enhance the reaction rate and yield . Another method involves a three-component microwave-assisted synthesis, which uses controlled microwave irradiation to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Shares a similar core structure but lacks the 4-methoxyphenylamino group.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methoxyphenyl)amino)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
141300-19-8 |
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Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
5-amino-6-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H12N6O2/c1-20-8-4-2-7(3-5-8)15-12-16-10-9(6-14-17-10)11(19)18(12)13/h2-6H,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
OLRLRSXQYWSOJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N |
Origin of Product |
United States |
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